molecular formula C6H11ClN2O B13576798 4-Carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride

4-Carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13576798
M. Wt: 162.62 g/mol
InChI Key: FFRKSBLPSJYACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in various fields of scientific research. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be synthesized through a multi-component reaction involving aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions . This method is advantageous due to its simplicity, short reaction times, and high yields.

Industrial Production Methods

Industrial production of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h1,8H,2-4H2,(H2,7,9);1H

InChI Key

FFRKSBLPSJYACR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.